molecular formula C17H19N3O B2814012 N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide CAS No. 13116-11-5

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide

Cat. No.: B2814012
CAS No.: 13116-11-5
M. Wt: 281.359
InChI Key: NTAPJMTVDZAAND-UHFFFAOYSA-N
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Description

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide is an organic compound with the molecular formula C17H19N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide typically involves the reaction of 4-piperidinophenylamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-piperidinophenyl)isonicotinic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted isonicotinamide derivatives.

Scientific Research Applications

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: A related compound with similar structural features but lacking the piperidine moiety.

    Nicotinamide: Another similar compound that is a form of vitamin B3 and has various biological roles.

    4-piperidinophenylamine: A precursor in the synthesis of N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide

Uniqueness

This compound is unique due to its combination of the piperidine and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAPJMTVDZAAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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